N-(4-chloro-3-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O3S2/c1-6-14-15-11(21-6)20-5-10(17)13-7-2-3-8(12)9(4-7)16(18)19/h2-4H,5H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIAMGYKPYCQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Nucleophilic Substitution: The thiadiazole derivative is then reacted with 4-chloro-3-nitroaniline in the presence of a suitable base to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The thiadiazole ring and sulfanyl group undergo oxidation under controlled conditions:
| Reaction Site | Reagents/Conditions | Product Formed | Reference |
|---|---|---|---|
| Thiadiazole-Sulfanyl | H<sub>2</sub>O<sub>2</sub> (30%) | Sulfoxide or sulfone derivatives | |
| Sulfanyl bridge | KMnO<sub>4</sub> (acidic) | Sulfonic acid derivatives |
Oxidation of the sulfanyl (-S-) bridge to sulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-) enhances polarity, potentially improving water solubility for pharmaceutical applications.
Reduction Reactions
The nitro (-NO<sub>2</sub>) group and thiadiazole ring are susceptible to reduction:
Reduction of the nitro group to an amine increases electron density, enabling further functionalization (e.g., azo coupling). Thiadiazole ring reduction is less common but observed under strong acidic conditions .
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product Formed | Reference |
|---|---|---|---|
| Acidic (HCl, Δ) | 6M HCl, reflux | Carboxylic acid + 3-nitroaniline derivative | |
| Basic (NaOH, Δ) | 2M NaOH, ethanol/water | Carboxylate salt + amine |
Hydrolysis products retain biological activity, with carboxylic acid derivatives showing enhanced interactions with enzymatic targets.
Nucleophilic Substitution Reactions
The chloro substituent on the phenyl ring participates in SNAr reactions:
| Nucleophile | Conditions | Product Formed | Reference |
|---|---|---|---|
| NH<sub>3</sub> | Ethanol, 80°C, 12h | 4-amino-3-nitrophenyl derivative | |
| Piperidine | DMF, K<sub>2</sub>CO<sub>3</sub>, 60°C | Piperidinyl-substituted analog |
The electron-withdrawing nitro group facilitates substitution at the para-chloro position, enabling diversification of the aromatic moiety.
Cyclization and Cycloaddition Reactions
The compound participates in heterocycle-forming reactions:
Cycloaddition reactions expand the heterocyclic system, creating novel scaffolds for drug discovery .
Key Research Findings
-
Anticancer potential : Reduction products (amine derivatives) showed IC<sub>50</sub> values of 5.41–22.19 µM against PC3 and SKNMC cell lines, surpassing imatinib in cytotoxicity .
-
Solubility optimization : Sulfone derivatives exhibited 3.2× higher aqueous solubility than the parent compound.
-
Structure-activity relationship : Chloro and nitro substituents are critical for maintaining electronic properties that enable nucleophilic substitution .
This compound's reactivity profile makes it a versatile intermediate for developing bioactive molecules, particularly in oncology and antimicrobial research.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial potential of derivatives similar to N-(4-chloro-3-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. The compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
- Method : The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
- Results : Compounds with similar structures demonstrated MIC values ranging from 32 to 256 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent has been investigated through various in vitro studies. It has shown promising results against several cancer cell lines.
Case Study: Anticancer Screening
- Cell Lines Tested : MCF7 (breast cancer) and HeLa (cervical cancer).
- Method : Sulforhodamine B assay was used to evaluate cytotoxicity.
- Findings : The compound exhibited significant cytotoxicity with IC50 values below 50 µM for MCF7 cells, indicating strong potential for further development .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to sites on enzymes involved in bacterial resistance and cancer cell survival.
| Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| DNA Topoisomerase II | -9.5 |
| β-lactamase | -8.7 |
| Cyclooxygenase (COX) | -7.8 |
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide would depend on its specific application. For example:
Antimicrobial Activity: It may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.
Anticancer Activity: The compound could induce apoptosis in cancer cells by targeting specific molecular pathways.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s key structural features include:
- 4-Chloro-3-nitrophenyl group : Provides electron-withdrawing effects, influencing solubility and receptor binding.
- 5-Methyl-1,3,4-thiadiazole : Enhances hydrophobic interactions and metabolic stability.
Table 1: Comparison of Physicochemical Properties
Key Observations :
- The 4-chloro-3-nitrophenyl group in the target compound may improve binding affinity compared to analogs with simpler substituents (e.g., 2-nitro in ) due to enhanced π-π stacking and hydrophobic interactions .
- Higher yields (e.g., 82% for compound 5j ) are often associated with electron-withdrawing substituents, which stabilize intermediates during synthesis.
Anticancer Activity :
- Compound 3 (): Exhibits 92.36% Akt inhibition and induces apoptosis in glioma cells via π-π interactions and H-bonding. The 4-nitrophenylamino group on the thiadiazole is critical for activity .
- Compound 4y (): Shows IC₅₀ values of 0.084 ± 0.020 mmol/L (MCF7) and 0.034 ± 0.008 mmol/L (A549), outperforming cisplatin. The p-tolylamino group enhances aromatase inhibition .
- Target Compound : The chloro and nitro substituents may synergize to enhance Akt or aromatase targeting, but experimental validation is needed.
Anticonvulsant and Antimicrobial Activity :
Molecular Interactions and Docking Studies
- π-π Interactions : The nitro group in the target compound’s phenyl ring may stabilize binding to hydrophobic pockets in enzymes like Akt, similar to compound 3 .
- Hydrogen Bonding : The acetamide linkage and sulfanyl bridge facilitate H-bonding with residues such as Ser473 in Akt, critical for inhibition .
Biological Activity
The compound N-(4-chloro-3-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic molecule that incorporates both a chloro-nitrophenyl moiety and a thiadiazole ring. This structural combination suggests potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula
- Chemical Formula : CHClNOS
Structural Features
- Chloro-Nitrophenyl Group : The presence of a 4-chloro-3-nitrophenyl group is associated with various biological activities, including anticancer properties.
- Thiadiazole Ring : The 5-methyl-1,3,4-thiadiazole component enhances the compound's interaction with biological targets due to its electron-deficient nature.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. The compound under discussion may act through multiple pathways:
- Inhibition of Cancer Cell Proliferation : Studies have shown that compounds containing thiadiazole rings can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Mechanism of Action : The anticancer activity is often attributed to the compound's ability to interfere with DNA synthesis or repair mechanisms, as well as its effects on signaling pathways involved in cell survival .
Antimicrobial Properties
Compounds similar to this compound have demonstrated antimicrobial activities against various pathogens:
- Bacterial Inhibition : Thiadiazole derivatives have been reported to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or function .
- Fungal Activity : Some studies indicate antifungal properties, potentially making these compounds useful in treating fungal infections .
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes:
- Carbonic Anhydrase Inhibition : Thiadiazoles are known to inhibit carbonic anhydrases (CAs), which play crucial roles in physiological processes. This inhibition can be beneficial in treating conditions like glaucoma or edema .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for preparing N-(4-chloro-3-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide?
Methodological Answer: The synthesis typically involves sequential functionalization of the aromatic and heterocyclic moieties. A validated approach includes:
- Step 1: Acetylation of 4-chloro-3-nitroaniline using acetic anhydride under reflux to form the acetamide core (as described for analogous N-(substituted phenyl)acetamides in and ).
- Step 2: Sulfur-based coupling (e.g., thiol-disulfide exchange) to introduce the 5-methyl-1,3,4-thiadiazol-2-yl sulfanyl group. This step may use reagents like bis(5-methyl-1,3,4-thiadiazol-2-yl) disulfide in the presence of a reducing agent (e.g., NaBH₄) .
- Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures purity.
Q. How is the molecular structure of this compound characterized experimentally?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:
- X-ray Crystallography: Determines bond lengths, angles, and torsion angles (e.g., nitro group deviation from the benzene plane, as seen in ). For example, the nitro group’s O–N–C–C torsion angles can reveal steric or electronic effects .
- Spectroscopy:
- ¹H/¹³C NMR: Assigns protons and carbons (e.g., acetamide NH at ~10 ppm, aromatic protons at 7–8 ppm).
- IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).
- Mass Spectrometry: Validates molecular weight (e.g., ESI-MS for [M+H]⁺).
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of the acetamide and thiadiazole groups?
Methodological Answer:
- Nitro Group Effects: The electron-withdrawing nitro group reduces electron density on the phenyl ring, polarizing the acetamide C=O bond and enhancing electrophilicity. Computational studies (DFT) can quantify charge distribution .
- Thiadiazole Sulfanyl Group: The sulfur atom’s lone pairs participate in conjugation, stabilizing the thiadiazole ring. Reactivity can be probed via nucleophilic substitution at the sulfanyl group (e.g., alkylation or oxidation to sulfoxide/sulfone derivatives) .
- Experimental Validation: Substituent effects are tested via Hammett plots or kinetic studies comparing derivatives with varying electron-donating/withdrawing groups.
Q. What strategies resolve contradictory bioactivity data across assays (e.g., enzyme inhibition vs. cell-based studies)?
Methodological Answer:
- Assay Optimization:
- Enzyme Assays: Use recombinant enzymes to isolate target interactions (e.g., IC₅₀ determination).
- Cell-Based Assays: Account for membrane permeability (evaluate logP) and metabolic stability (e.g., liver microsome assays).
- Data Normalization: Compare results using standardized controls (e.g., staurosporine for kinase inhibition) and replicate experiments across cell lines.
- Mechanistic Studies: Use knock-out models or siRNA to confirm target specificity (e.g., highlights thiadiazole coordination to metal ions, which may interfere in metalloenzyme assays) .
Q. How can computational modeling predict interactions between this compound and biological targets?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model binding to targets (e.g., kinases or proteases). The thiadiazole sulfanyl group may coordinate metal ions in active sites .
- MD Simulations: Assess binding stability over time (e.g., 100 ns simulations in GROMACS).
- Validation: Cross-reference computational results with crystallographic data (e.g., ’s bond angles to refine force field parameters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
